3-fluoro-N-(4-methylphenyl)benzamide
Description
3-Fluoro-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen (Fig. 1). This compound belongs to a class of molecules frequently explored for pharmaceutical and agrochemical applications due to their modular structure, enabling tunable electronic and steric properties.
Properties
CAS No. |
398-80-1 |
|---|---|
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
YGYASICDDPBVIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Key Observations :
- Electronic Effects : Fluorine at the 3-position (as in the target compound) withdraws electrons, increasing the acidity of adjacent protons and influencing hydrogen-bonding capacity. In contrast, 3-fluoro-N-(3-fluorophenyl)benzamide (meta-F on phenyl) exhibits altered electronic interactions due to asymmetric charge distribution .
- Heterocyclic Modifications : Compounds like 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide incorporate a dihydrothienylidene moiety, which imposes conformational constraints and may enhance stability in enzymatic environments .
Spectroscopic and Crystallographic Comparisons
- NMR Complexity : Overlapping aromatic proton signals in 3-fluoro-N-(3-/4-fluorophenyl)benzamide derivatives complicate spectral assignments, highlighting the sensitivity of NMR to substitution patterns .
- Crystallographic Data : The orthorhombic crystal system (space group P212121) observed in 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide suggests a tightly packed lattice due to planar heterocyclic groups, contrasting with the less constrained structure of the target compound .
Key Observations :
- Target Selectivity : The 4-methylphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas GCP II inhibitors like the dioxopyrrolidin derivative leverage methoxy groups for enhanced specificity .
- Metabolic Stability : Sulfone-containing analogs (e.g., dihydrothiophene sulfone derivative) likely exhibit improved metabolic resistance due to reduced oxidative susceptibility .
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